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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles and biological

activities of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, and its principal

circulating metabolite, 2-Keto Crizotinib (also known as crizotinib lactam or PF-06260182).

The following data and experimental protocols are intended to support further research and

development in oncology.

Pharmacokinetic Profile Comparison
Crizotinib is an orally administered tyrosine kinase inhibitor.[1][2][3] Its absolute oral

bioavailability is approximately 43%.[1][4] Following administration, Crizotinib is extensively

metabolized, primarily by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[2][5] The major

metabolic pathway involves oxidation, leading to the formation of 2-Keto Crizotinib.[6][7]

The following table summarizes the key pharmacokinetic parameters of Crizotinib and 2-Keto
Crizotinib in humans.
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Parameter Crizotinib
2-Keto Crizotinib
(Crizotinib Lactam)

Reference

Absolute Oral

Bioavailability
~43%

Not applicable

(metabolite)
[1][4]

Time to Peak Plasma

Concentration (Tmax)

4 to 6 hours (single

dose)
- [8]

Apparent Terminal

Half-life

42 hours (in cancer

patients)
- [5]

Major Circulating

Components in

Plasma (% of 0-96h

plasma radioactivity)

33% 10% [6]

Primary Clearance

Pathway

Oxidative

metabolism/hepatic

elimination

Further metabolism [6]

Major Excretion Route

Feces (~63% of dose,

~53% as unchanged

Crizotinib)

- [6][8]

Urinary Excretion

~22% of dose (~2%

as unchanged

Crizotinib)

~5% of dose (as O-

desalkyl crizotinib

lactam)

[6]

Biological Activity Comparison
While 2-Keto Crizotinib is a major metabolite, it retains some biological activity, albeit at a

reduced potency compared to the parent compound.
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Target
Crizotinib
(Potency)

2-Keto Crizotinib
(Potency)

Reference

ALK Potent inhibitor
2.5- to 7.7-fold less

potent than Crizotinib
[2][7]

MET Potent inhibitor
2.5- to 4-fold less

potent than Crizotinib
[2][7]

Based on its lower in vitro potency and plasma exposure, the contribution of 2-Keto Crizotinib
to the overall clinical activity of Crizotinib is not considered to be significant.[6][7]

Experimental Protocols
Determination of Absolute Bioavailability of Crizotinib
The absolute bioavailability of Crizotinib was determined in a Phase I clinical study involving

healthy volunteers.[1][4]

Study Design:

A single-dose, randomized, crossover study design was employed.[9]

Subjects received a single oral dose of Crizotinib and a single intravenous (IV) dose of

Crizotinib in different periods, with a washout period in between.

Methodology:

Drug Administration: A single oral dose (e.g., 250 mg) of a Crizotinib formulation and a single

IV dose (e.g., 50 mg) were administered.[4]

Blood Sampling: Serial blood samples were collected at predefined time points after both

oral and IV administration.

Plasma Concentration Analysis: Plasma concentrations of Crizotinib were quantified using a

validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

method.[4]
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Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma

concentration-time curve from time zero to infinity (AUC0-∞), were calculated for both oral

and IV routes using non-compartmental methods.[1]

Bioavailability Calculation: The absolute bioavailability (F) was calculated as: F (%) = (AUC0-

∞, oral / AUC0-∞, IV) * (DoseIV / Doseoral) * 100

Quantification of Crizotinib and 2-Keto Crizotinib in
Plasma
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method is used for the simultaneous quantification of Crizotinib and 2-Keto Crizotinib
in plasma samples.[10][11]

Methodology:

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed

by centrifugation. An internal standard (e.g., isotopically labeled Crizotinib) is added prior to

processing.[12]

Chromatographic Separation: The supernatant is injected into a UPLC system equipped with

a suitable column (e.g., a C18 reversed-phase column) to separate Crizotinib, 2-Keto
Crizotinib, and the internal standard.

Mass Spectrometric Detection: The analytes are detected using a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode with positive

electrospray ionization. Specific precursor-to-product ion transitions are monitored for each

compound.

Quantification: A calibration curve is generated using standards of known concentrations to

quantify the levels of Crizotinib and 2-Keto Crizotinib in the plasma samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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